molecular formula C12H14N6O10S2 B8691626 Carumonam

Carumonam

Cat. No.: B8691626
M. Wt: 466.4 g/mol
InChI Key: UIMOJFJSJSIGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics. This resistance makes this compound particularly effective against Gram-negative bacteria . It was first introduced by Takeda in Japan and has since been recognized for its unique properties and applications in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carumonam is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The process typically starts with the preparation of a thiazole derivative, which is then coupled with an azetidinone derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Carumonam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carumonam has a wide range of applications in scientific research, including:

Mechanism of Action

Carumonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Carumonam is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:

This compound stands out for its specific activity against Gram-negative bacteria and its stability against beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .

Properties

Molecular Formula

C12H14N6O10S2

Molecular Weight

466.4 g/mol

IUPAC Name

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid

InChI

InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)

InChI Key

UIMOJFJSJSIGLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

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NC(=O)OCC1C(NC(=O)C(=NOCC(=O)OCc2ccc([N+](=O)[O-])cc2)c2csc(N)n2)C(=O)N1S(=O)(=O)O
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